Para-Substituent Lipophilicity: –OCF₃ (Target) vs. –OCH₃ (Methoxy Analog) — LogD/LogP Differential of 0.7–1.4 Units
The target compound carries a para-trifluoromethoxy (–OCF₃) substituent on the benzyl ring, whereas the closest commercially available mono-substituted analog, 1,1,1-trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol (CAS 1456421-08-1), carries a para-methoxy (–OCH₃) group. In a systematic study of aliphatic OCF₃ derivatives, the –OCF₃ group increased experimental LogD by 0.7–1.4 units relative to the –OCH₃ analog . This is consistent with the Hansch π parameter difference: OCF₃ π = +1.04 vs. OCH₃ π ≈ –0.02 . The target compound's computed LogP is 2.598 , while the non-fluorinated-backbone analog 3-((4-(trifluoromethoxy)benzyl)amino)propan-1-ol (CAS 950514-32-6) has a computed LogP of 2.448 , demonstrating that the trifluoromethyl group on the propanol backbone contributes an additional ~0.15 LogP unit beyond the OCF₃ benzyl contribution.
| Evidence Dimension | Lipophilicity — computed LogP and experimental LogD differential |
|---|---|
| Target Compound Data | LogP = 2.598 (computed); contains –OCF₃ (π = +1.04) + backbone –CF₃ |
| Comparator Or Baseline | 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol (CAS 1456421-08-1): –OCH₃ (π ≈ –0.02), predicted LogP lower by 0.7–1.4 LogD units. 3-((4-(Trifluoromethoxy)benzyl)amino)propan-1-ol (CAS 950514-32-6): LogP = 2.448 (no backbone CF₃). |
| Quantified Difference | OCF₃ vs. OCH₃: +0.7 to +1.4 LogD units (experimental). Target vs. CAS 950514-32-6: ΔLogP ≈ +0.15. |
| Conditions | Computed LogP (Chemscene/Chemsrc); experimental LogD from aliphatic OCF₃/OCH₃ comparator study (Manteau et al., 2010). |
Why This Matters
A LogD difference of 0.7–1.4 units translates to a roughly 5- to 25-fold change in octanol/water partition coefficient, directly impacting membrane permeability, protein binding, and metabolic clearance — critical parameters for any assay or synthesis pathway where the compound's distribution between aqueous and lipophilic phases determines outcome.
- [1] Manteau, B.; Pazenok, S.; Vors, J.-P.; Leroux, F. R. Synthesis, Physico-Chemical Properties and Microsomal Stability of Compounds Bearing Aliphatic Trifluoromethoxy Group. J. Fluorine Chem. 2010, 131 (2), 140–148. View Source
- [2] Hajduk, P. J.; Galloway, W. R. J. D.; Spring, D. R. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules 2025, 30 (14), 3009. (Hansch π for OCF₃ = +1.04.) View Source
- [3] Chemsrc. 1-Propanol, 3-[[[4-(trifluoromethoxy)phenyl]methyl]amino] (CAS 950514-32-6). Computed LogP = 2.448. View Source
